SKF107457 is derived from a class of compounds known as hydroxyethylene-based inhibitors, which are designed to target the active site of proteases. The compound's specific structure allows it to effectively inhibit the activity of HIV-1 protease, a crucial enzyme in the viral life cycle responsible for processing viral proteins necessary for maturation and infectivity .
The synthesis of SKF107457 involves several key steps that typically include:
Parameters such as reaction temperature, time, and pH are optimized throughout these steps to maximize yield and minimize by-products .
The molecular structure of SKF107457 can be described as follows:
The three-dimensional structure can be analyzed using X-ray crystallography data, which reveals how SKF107457 fits into the active site of the enzyme, providing insights into its binding interactions .
SKF107457 primarily participates in reversible binding reactions with HIV-1 protease. The key reactions include:
The kinetics of these reactions can vary based on factors such as concentration, temperature, and presence of other inhibitors or activators .
The mechanism by which SKF107457 exerts its inhibitory effects involves several steps:
Studies have shown that compounds like SKF107457 can significantly reduce viral load in vitro and show promise in preclinical models .
SKF107457 possesses several notable physical and chemical properties:
These properties are crucial for determining suitable formulations for drug delivery systems .
SKF107457 has significant applications in scientific research:
The discovery of SKF107457 emerged during a critical period in AIDS research (early 1990s) when pharmaceutical companies were actively investigating substrate-based protease inhibitors. Developed by SmithKline & French (SKF), it was designed as a hydroxyethylene isostere-based hexapeptide analog (sequence: AAFGVV) where the scissile bond was replaced by a non-cleavable transition-state mimic [3] [7]. This design strategy aimed to exploit the viral protease's catalytic mechanism by creating high-affinity competitive inhibitors. The compound was specifically engineered to mimic the natural substrate cleavage site but with modifications that prevented proteolytic processing, thereby halting viral maturation. Its first structural characterization in complex with SIV protease was reported in 1993, marking a significant milestone in structural virology and rational drug design [2] [5]. The synthesis of SKF107457 represented advances in stereoselective chemistry required to produce the complex hydroxyethylene core with multiple chiral centers, reflecting state-of-the-art peptidomimetic methodologies of its era [3].
SKF107457 functions as a potent competitive inhibitor of both SIV and HIV-1 proteases by binding directly to the enzyme's active site. Biochemical and structural analyses reveal that it achieves inhibition through transition-state mimicry, where its hydroxyethylene isostere moiety mimics the tetrahedral intermediate formed during peptide bond hydrolysis [2] [5]. Crystallographic studies demonstrate that SKF107457 binds to SIV protease with a distinct binding conformation—translating approximately 1.0 Å at the termini and 0.5 Å around the scissile bond surrogate compared to its HIV-1 protease binding mode. This precise interaction is facilitated by extensive hydrogen-bonding networks between the inhibitor's backbone atoms and the protease catalytic residues (Asp-25/25' in HIV-1 protease equivalents) [5]. The inhibitor's design leverages P2/P2' size compensation, where large side chains (Val, Phe) at P2 and P2' positions are balanced by smaller aliphatic residues (Ala, Gly) at P1 and P1' positions. This balance proved critical for maintaining inhibitory activity across SIV and HIV proteases despite sequence variations in their substrate-binding pockets [2] [5] [7].
Table 1: Key Structural Parameters of SKF107457 Bound to SIV Protease (PDB: 1SIV)
Parameter | Value | Method |
---|---|---|
Resolution | 2.5 Å | X-ray Crystallography |
Space Group | I222 | Molecular Replacement |
Unit Cell Dimensions | a=46.3 Å, b=101.5 Å, c=118.8 Å | Refinement (R-factor: 0.189) |
RMSD (vs. HIV-1 Protease) | 1.0 Å (backbone) | Structural Superposition |
Binding Conformation Shift | 0.5–1.0 Å translation | Structural Alignment |
Key Binding Interactions | Hydrogen bonds, van der Waals | Crystallographic Analysis |
The academic impact of SKF107457 extends beyond its immediate therapeutic application, serving as a paradigm for structure-based drug design against aspartyl proteases. Its high-resolution co-crystal structure with SIV protease (1993) provided one of the first comparative frameworks for analyzing retroviral protease specificity and flexibility [2] [5]. Structural superposition with HIV-1 protease revealed that despite significant sequence homology, key structural divergences occur primarily in three surface loops (residues 15–20, 34–45, and 65–70), with a backbone RMSD of 1.0 Å reducing to 0.6 Å when these loops were excluded from analysis. This underscored the conservation of active-site geometry across retroviral proteases and validated SIV as a predictive model for HIV inhibitor screening [5]. Furthermore, SKF107457 exemplifies the evolution of peptidomimetics from peptide substrates to metabolically stable inhibitors. Its hybrid peptide structure incorporates both natural amino acids and non-hydrolyzable isosteres, demonstrating how steric and electronic properties can be optimized for target engagement while resisting enzymatic degradation [1] [3] [7]. These insights have informed generations of protease inhibitors, illustrating the compound’s enduring role in virology and medicinal chemistry education.
Table 2: Chemical and Pharmacological Profile of SKF107457
Property | Value | Source |
---|---|---|
CAS Number | 144285-77-8 (primary); 126333-28-6 | DrugBank, MedKoo |
IUPAC Name | methyl (2S)-2-[(2S)-2-[(4S,5S)-5-[(2S)-2-[(2S)-2-aminopropanamido]propanamido]-4-hydroxy-6-phenylhexanamido]-3-methylbutanamido]-3-methylbutanoate | DrugBank |
Molecular Formula | C₂₉H₄₇N₅O₇ | DrugBank, MedchemExpress |
Molecular Weight | 577.71 g/mol | MedchemExpress, PeptideDb |
Chemical Class | Hybrid peptide (hydroxyethylene isostere) | DrugBank |
Peptide Sequence | AAF-ψ[CH(OH)CH₂]-GVV | PeptideDb, RCSB PDB |
Solubility | Soluble in DMSO | MedKoo |
Primary Target | SIV/HIV protease (Gag-Pol polyprotein) | DrugBank, PubMed |
PDB Entries | 1SIV (SIV protease complex) | PubMed, RCSB PDB |
Compound Names and Identifiers:
Footnotes:¹ CAS number 126333-28-6 may refer to a salt form or alternate stereochemical configuration; 144285-77-8 is the widely recognized identifier in structural studies [1] [6].² Peptide sequence uses standard amino acid codes with ψ denoting the hydroxyethylene isostere replacement [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7